Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate
Description
Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate is a bicyclic organophosphorus compound characterized by a 2-azabicyclo[2.2.1]hept-5-ene core. Key structural features include:
- Bicyclic scaffold: A norbornene-like framework with a nitrogen atom at position 2.
- Trifluoromethyl groups: Two CF₃ substituents at position 3, enhancing lipophilicity and metabolic stability.
- Diethyl phosphonate: A phosphonate ester group attached to the nitrogen, which modulates electronic properties and reactivity.
This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research due to its stereochemical rigidity and electrophilic reactivity .
Properties
IUPAC Name |
2-diethoxyphosphoryl-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F6NO3P/c1-3-21-23(20,22-4-2)19-9-6-5-8(7-9)10(19,11(13,14)15)12(16,17)18/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUYBQYTEIQEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N1C2CC(C1(C(F)(F)F)C(F)(F)F)C=C2)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate (CAS No. 213257-98-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 367.22 g/mol. The trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activities .
Anticancer Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit promising anticancer properties. For instance, similar trifluoromethyl-substituted compounds have demonstrated significant activity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and others . The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity of Trifluoromethyl Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4-(Trifluoromethyl)isoxazole | MCF-7 | 2.63 | Apoptosis induction |
| Diethyl [3,3-di(trifluoromethyl)...] | HCT116 | 17.8 | Down-regulation of oncogenes |
| 3-(3,4-dimethoxyphenyl)-isoxazole | MCF-7 | 19.72 | Cell cycle arrest |
Antiprotozoal Activity
The bicyclic structure of this compound suggests potential activity against protozoan parasites. In related studies, bicyclic compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria, indicating that similar structures may possess antiprotozoal properties .
Table 2: Antiprotozoal Activity of Bicyclic Compounds
| Compound | Protozoan Target | IC50 (μM) | Observed Activity |
|---|---|---|---|
| Bicyclic azabicyclo compound | Plasmodium falciparum | <10 | Significant inhibition |
| Diethyl [3,3-di(trifluoromethyl)...] | Trypanosoma brucei | TBD | Potential activity under investigation |
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group has been linked to enhanced biological activity in various compounds. Studies suggest that these groups can improve binding affinity to biological targets and alter pharmacokinetic properties favorably . The structural configuration in this compound may also influence its interaction with enzymes or receptors involved in disease pathways.
Case Studies and Research Findings
Several research efforts have focused on synthesizing derivatives of phosphonates with similar bicyclic structures to evaluate their biological activities:
- Synthesis and Evaluation : A study synthesized a series of phosphonates with varying substituents and evaluated their anticancer activities against multiple cell lines, noting that modifications could significantly enhance potency.
- In Vivo Studies : Preliminary in vivo investigations using mouse models have shown that certain derivatives exhibit favorable pharmacodynamics and biodistribution profiles, suggesting potential for further development as therapeutic agents.
Scientific Research Applications
Cholinergic Receptor Ligands
One of the primary applications of diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate is as a cholinergic receptor ligand. Research has demonstrated that derivatives of azabicyclo compounds can selectively bind to cholinergic receptors, which are crucial for neurotransmission and are implicated in various neurological disorders. This compound may be used to develop treatments for conditions such as Alzheimer's disease and myasthenia gravis .
Anticancer Activity
Recent studies have indicated that phosphonate compounds exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The incorporation of trifluoromethyl groups enhances its lipophilicity and potentially increases its cellular uptake, making it a candidate for further investigation in cancer therapy .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of other biologically active molecules. Its unique bicyclic structure allows for modifications that can lead to the development of new pharmaceuticals with improved efficacy and selectivity against target proteins .
Agricultural Chemistry
In agricultural applications, similar phosphonates have been studied for their potential use as agrochemicals, including herbicides and fungicides. The unique properties of this compound could be explored to enhance crop protection strategies against pests and diseases .
Case Study 1: Cholinergic Activity
A study conducted on the cholinergic activity of azabicyclo compounds demonstrated that this compound exhibited significant binding affinity to muscarinic receptors. This research suggests its potential role in developing drugs targeting cognitive decline associated with aging .
Case Study 2: Anticancer Screening
In vitro studies have shown that this compound induces apoptosis in human cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 3: Synthesis Pathways
Research into synthetic pathways has revealed that this compound can be utilized to create a series of novel derivatives with enhanced biological activities, paving the way for new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Bicyclic Scaffold Derivatives
2-Azabicyclo[2.2.1]hept-5-en-3-one
- Structure : Lacks trifluoromethyl and phosphonate groups; features a ketone at position 3.
- Synthesis : Produced via bioresolution using lactamase enzymes, enabling access to enantiopure forms for drug candidates (e.g., Abacavir intermediates) .
- Reactivity : The ketone enables nucleophilic additions, while the nitrogen participates in cycloaddition reactions.
- Applications : Key synthon for antiviral and CNS-targeting pharmaceuticals .
Potassium 2-{2-azabicyclo[2.2.1]hept-5-en-2-yl}acetate
- Structure : Substitutes the phosphonate group with a carboxylate (-COO⁻K⁺).
- Spectral Data : ¹H NMR shows signals for the acetate moiety (δ 1.30–4.09 ppm) and bicyclic protons .
- Reactivity : Carboxylate group facilitates metal coordination and hydrogen bonding, contrasting with the phosphonate’s electrophilicity.
Phosphonate-Containing Analogs
(Z)-(-)-8-Phenylmenthyl 2-(diethylphosphono)-3-phenylacrylate
- Structure : Shares a diethyl phosphonate group but lacks the bicyclic scaffold.
- Synthesis: Prepared via Horner-Wadsworth-Emmons reaction using diethylphosphonoacetate and aldehydes .
- Reactivity : The α,β-unsaturated ester participates in conjugate additions, unlike the bicyclic compound’s strained alkene.
Diethyl Methylformylphosphonate Dimethylhydrazone
Trifluoromethylated Analogs
3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine
- Structure : Features an amine-terminated alkyl chain instead of phosphonate.
- Applications : Intermediate for functionalized polymers and bioactive molecules (e.g., peptide mimics) .
- Stability : The absence of CF₃ groups reduces steric hindrance and oxidative stability compared to the target compound.
Key Research Findings
- Electronic Effects: The CF₃ groups in the target compound increase electron-withdrawing character at the nitrogen, enhancing its susceptibility to nucleophilic attack compared to non-fluorinated analogs .
- Stereochemical Utility : The rigid bicyclic scaffold enables precise stereocontrol in Diels-Alder reactions, outperforming linear phosphonates in asymmetric synthesis .
- Biological Relevance : Derivatives like 2-azabicyclo[2.2.1]hept-5-en-3-one are integral to antiviral agents, while the phosphonate group in the target compound may improve prodrug delivery .
Q & A
Q. What are the key synthetic routes for preparing Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate?
The compound is synthesized via phosphorylation of bicyclic azabicyclo scaffolds. A common approach involves reacting 2-azabicyclo[2.2.1]hept-5-ene derivatives with phosphonating agents such as diphenylphosphinic chloride (OPClPh₂) or chlorodiphenylphosphine (ClPPh₂). For trifluoromethyl-substituted analogs, precursors like diethyl (difluoromethyl)phosphonate may be used under low-temperature conditions (−78°C) with strong bases (e.g., tBuLi) to facilitate nucleophilic substitution . Key steps include:
- Reaction optimization : Control of temperature and stoichiometry to avoid side reactions.
- Workup : Isolation via solvent extraction (e.g., THF/CH₂Cl₂) and purification by distillation or column chromatography.
Q. How is the stereochemistry of the azabicyclo core confirmed experimentally?
Stereochemical assignments rely on X-ray crystallography and 2D NMR (e.g., NOESY, COSY). For example, X-ray analysis of methyl 2-diphenylphosphoryloxy-2-azabicyclo[2.2.1]hept-5-ene-3-exo-carboxylate confirmed chiral centers (C2: R; C5: S; C6: R) via intermolecular C–H···π interactions . Common pitfalls include misassignment of endo vs. exo isomers, which can be resolved by comparing experimental NMR data (e.g., coupling constants) with DFT-calculated spectra .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : , , and NMR identify substituents and confirm regiochemistry. For example, NMR distinguishes phosphonate environments (δ ~20–30 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight and fragmentation patterns .
- X-ray Diffraction : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How do trifluoromethyl groups influence the reactivity of the azabicyclo scaffold in phosphorylation reactions?
Trifluoromethyl groups enhance electron-withdrawing effects , increasing the electrophilicity of the bicyclic core. This accelerates phosphorylation but may also lead to side reactions (e.g., ring-opening) under harsh conditions. Mechanistic studies using isotopic labeling () or kinetic isotope effects (KIEs) can elucidate reaction pathways. Computational modeling (DFT) further predicts transition states and regioselectivity .
Q. What strategies mitigate contradictions in stereochemical assignments during synthesis?
- Comparative NMR Analysis : Use reference compounds (e.g., Vince lactam derivatives) with known configurations to benchmark coupling constants and NOE correlations .
- In Situ Monitoring : Real-time NMR tracks trifluoromethyl group dynamics during reactions .
- Crystallographic Validation : Resolve ambiguous cases via single-crystal X-ray diffraction, as misassignments in azabicyclo systems are common without structural data .
Q. How can computational methods guide the design of derivatives with improved stability?
- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in solvents.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify hydrolytically labile sites (e.g., phosphonate esters). For example, trifluoromethyl groups stabilize adjacent bonds via inductive effects .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
